

Unveiling the Specificity of AMG-151: A Comparative Analysis for Glucokinase Activation

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Compound of Interest

Compound Name: AMG-151

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THOUSAND OAKS, Calif. – December 8, 2025 – This guide provides a comprehensive comparison of the glucokinase activator (GKA) **AMG-151** (also known as ARRY-403), focusing on its specificity for its target, glucokinase (GK). This document is intended for researchers, scientists, and drug development professionals interested in the landscape of diabetes therapeutics. While **AMG-151** development was discontinued due to observations of hypoglycemia and hypertriglyceridemia in clinical trials, an analysis of its biochemical profile offers valuable insights into the development of next-generation GKAs.[1]

Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β -cells to trigger insulin secretion and in the liver to regulate glucose uptake and glycogen synthesis.[2] Small molecule activators of GK, such as **AMG-151**, were developed to enhance these effects for the treatment of type 2 diabetes. **AMG-151** was characterized as a dual activator, targeting both pancreatic and hepatic glucokinase.[1]

Comparative Analysis of Glucokinase Activator Specificity

A critical aspect of drug development is ensuring the specificity of a compound for its intended target to minimize off-target effects. While specific quantitative data from a broad kinase selectivity panel for **AMG-151** is not publicly available, preclinical data described it as having

"good in vitro drug-like properties... and selectivity against broad panels of receptors and enzymes." This suggests that such screening was conducted during its development.

To provide a comparative context, this guide presents available data for other well-characterized glucokinase activators. It is important to note that direct comparison of potencies across different studies should be done with caution due to variations in assay conditions.

Compound	Target	EC50 / IC50 (Glucokinase)	Off-Target Profile Highlights	Reference
AMG-151 (ARRY-403)	Glucokinase (dual activator)	EC50 = 79 nM (at 5 mM glucose)	Data from broad panel screening not publicly available.	MedKoo Biosciences
Dorzagliatin	Glucokinase (dual activator)	Not specified	Not specified in provided results.	N/A
TTP399	Glucokinase (hepatoselective)	EC50 = 304 nM (at 15 mM glucose)	Does not affect the GK-GKRP interaction.	[3]
MK-0941	Glucokinase	Not specified	Associated with a high incidence of hypoglycemia.	[2]
PF-04937319	Glucokinase (partial activator)	Not specified	Not specified in provided results.	N/A

Experimental Protocols

The validation of a compound's specificity typically involves a series of biochemical and cellular assays. Below are generalized protocols representative of those used in the industry to characterize glucokinase activators and assess their selectivity.

Glucokinase Activation Assay (Biochemical)

This assay measures the direct effect of a compound on the enzymatic activity of purified glucokinase.

Principle: The assay quantifies the rate of glucose phosphorylation by glucokinase, which is coupled to the production of a detectable signal (e.g., fluorescence or absorbance).

Materials:

- Recombinant human glucokinase
- Glucose
- Adenosine triphosphate (ATP)
- Coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase)
- NADP+
- Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
- Test compound (**AMG-151** or comparator)
- Microplate reader (fluorescence or absorbance)

Procedure:

- Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and the coupling enzyme system.
- Add varying concentrations of the test compound to the wells of a microplate.
- Initiate the reaction by adding recombinant glucokinase to each well.
- Monitor the increase in NADPH concentration over time by measuring the change in absorbance at 340 nm or fluorescence.
- Calculate the initial reaction velocity for each compound concentration.

- Plot the reaction velocity against the compound concentration to determine the EC50 value (the concentration at which the compound elicits a half-maximal response).

Kinase Selectivity Profiling (Biochemical)

To assess the specificity of a compound, it is screened against a large panel of diverse protein kinases.

Principle: The inhibitory effect of the compound on the activity of each kinase in the panel is measured, typically at a fixed concentration.

Materials:

- A panel of purified, active protein kinases
- Specific peptide substrates for each kinase
- Radiolabeled ATP (e.g., [γ -33P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™)
- Test compound
- Appropriate assay buffers for each kinase

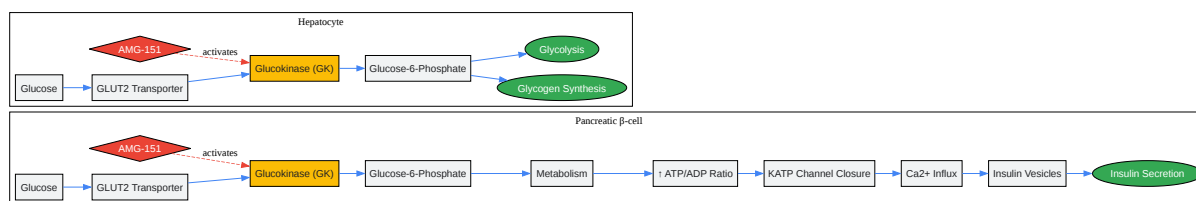
Procedure:

- In the wells of a microplate, combine each kinase with its specific substrate and ATP in the presence of the test compound (typically at a high concentration, e.g., 10 μ M).
- Allow the kinase reaction to proceed for a defined period.
- Stop the reaction and quantify the amount of phosphorylated substrate. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In non-radioactive assays, the amount of ADP produced is measured via a luminescence-based reaction.
- Calculate the percentage of inhibition for each kinase relative to a control reaction without the compound.

- "Hits" (kinases inhibited above a certain threshold, e.g., 50%) are then typically followed up with IC50 determinations to quantify the potency of the off-target interaction.

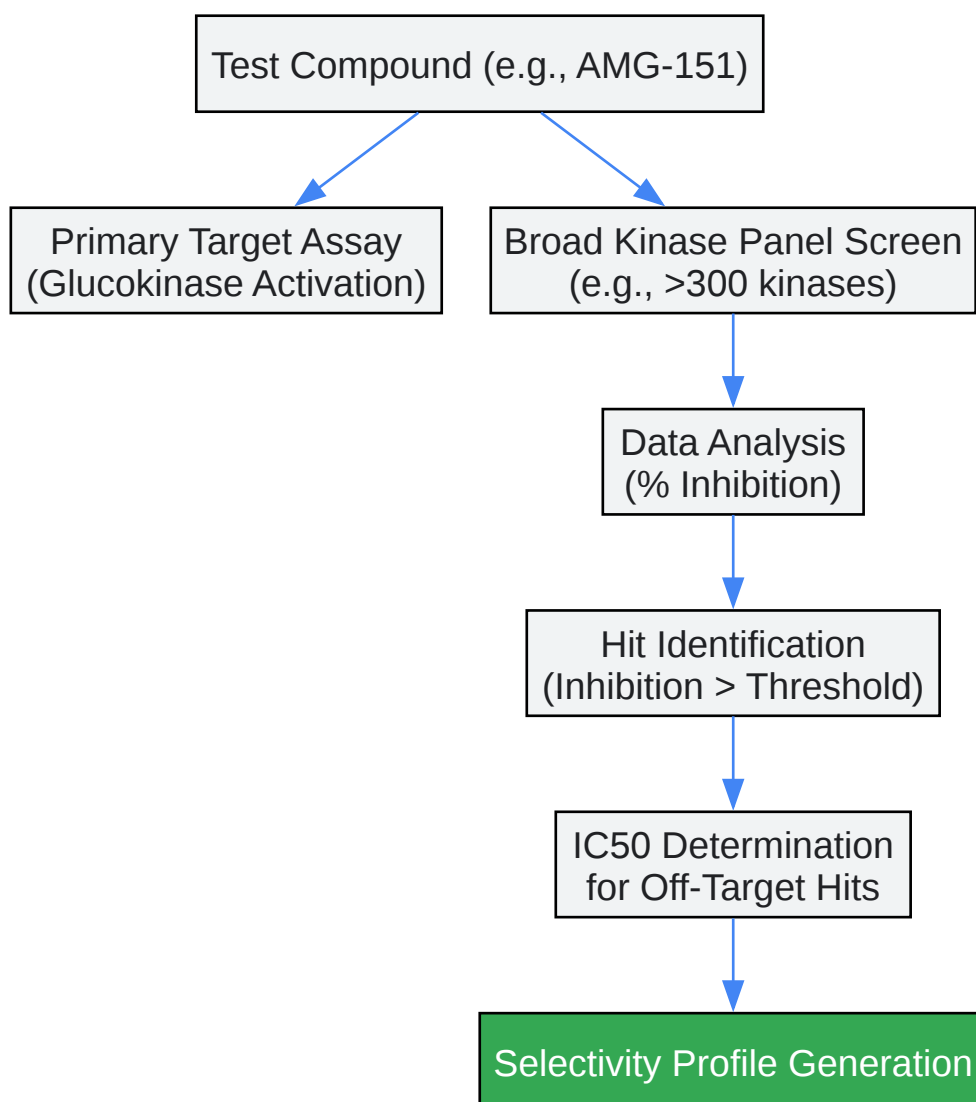
Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.



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Caption: Dual activation of glucokinase by **AMG-151** in pancreas and liver.



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Caption: Workflow for determining the kinase selectivity profile of a compound.

Conclusion

While **AMG-151** showed promise as a glucokinase activator, its development was halted due to adverse effects observed in clinical studies, a fate shared by several other first-generation GKAs.[2] The challenges of achieving a therapeutic window that separates robust glycemic control from the risks of hypoglycemia and hypertriglyceridemia have been significant for dual-acting GKAs. Newer generation compounds, such as the hepatoselective GKA TTP399, aim to mitigate these risks by avoiding activation of pancreatic glucokinase and not interfering with the glucokinase regulatory protein (GKRP) interaction in the liver.[3] A thorough understanding of

the specificity and off-target profiles of earlier compounds like **AMG-151** is crucial for guiding the design and development of safer and more effective glucokinase activators for the treatment of type 2 diabetes.

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